

Investigating the Anti-Angiogenic Effects of Caffeic Acid Phenethyl Ester (CAPE)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Caffeic Acid Phenethyl Ester	
Cat. No.:	B1668274	Get Quote

Application Note and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. **Caffeic Acid Phenethyl Ester** (CAPE), a natural compound derived from honeybee propolis, has demonstrated significant anti-angiogenic properties, making it a promising candidate for cancer therapy. This document provides a detailed overview of the effects of CAPE on angiogenesis, summarizing key quantitative data, outlining experimental protocols for in vitro and in vivo assays, and illustrating the involved signaling pathways.

Introduction

The progression of solid tumors beyond a few millimeters in size is critically dependent on the establishment of a dedicated blood supply through angiogenesis. This complex process involves the proliferation, migration, and differentiation of endothelial cells to form new vascular networks. Key signaling molecules, including Vascular Endothelial Growth Factor (VEGF) and its receptor (VEGFR-2), play a central role in initiating and sustaining angiogenesis. Consequently, targeting these pathways is a cornerstone of modern cancer therapy.



Caffeic Acid Phenethyl Ester (CAPE) has emerged as a potent natural inhibitor of angiogenesis.[1][2] It exerts its effects by modulating multiple signaling cascades involved in endothelial cell function and the tumor microenvironment. This application note details the mechanisms of CAPE's anti-angiogenic activity and provides standardized protocols for its investigation.

Data Presentation

The anti-angiogenic effects of CAPE have been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

Table 1: In Vitro Effects of CAPE on Angiogenesis



Assay	Cell Line	CAPE Concentration	Observed Effect	Reference
Tube Formation	HUVEC	1.5 μg/mL	52.7% inhibition of capillary-like tube formation.	[2]
Tube Formation	HUVEC	6 μg/mL	Significant inhibition of network formation.	
Cell Invasion	CT26 colon adenocarcinoma	6 μg/mL	47.8% inhibition of cell invasion.	[2]
VEGF Secretion	MDA-231 breast cancer	10 μΜ	Statistically significant inhibition of VEGF secretion.	[3]
VEGF Secretion	MDA-231 breast cancer	20 μΜ	Highly significant inhibition of VEGF secretion.	[3]
VEGF Secretion	MDA-231 breast cancer	30 μΜ	Very highly significant inhibition of VEGF secretion.	[3]
MMP-2 and MMP-9 Expression	CT26 colon adenocarcinoma	6 μg/mL	Decreased expression of MMP-2 and MMP-9.	[2]

Table 2: In Vivo Effects of CAPE on Angiogenesis

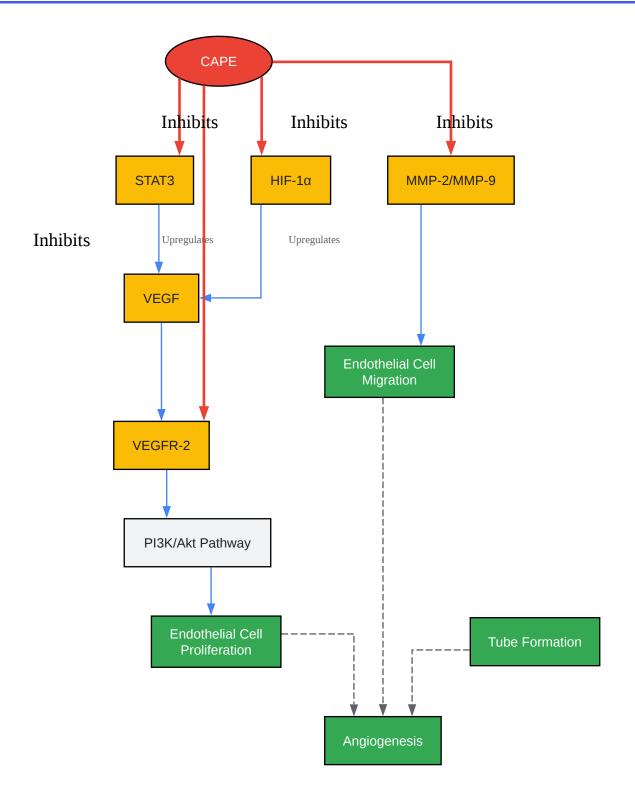


Assay	Animal Model	CAPE Dosage	Observed Effect	Reference
Pulmonary Metastasis	BALB/c mice with CT26 cells	10 mg/kg/day (i.p.)	Reduced pulmonary metastatic capacity and decreased plasma VEGF levels.	[2]
Tumor Neovascularizati on	C57BL/6 and BALB/c mice	Not specified	Inhibited growth and neovascularization of primary tumors.	[1]
Matrigel Plug Assay	Mice	Not specified	Blocked VEGF- stimulated neovascularizatio n.	[1]

Signaling Pathways Modulated by CAPE

CAPE's anti-angiogenic effects are mediated through the modulation of several key signaling pathways. CAPE has been shown to suppress the activation of VEGFR-2, a primary receptor for VEGF, thereby inhibiting downstream signaling cascades that promote endothelial cell proliferation, migration, and survival.[1] Furthermore, CAPE interferes with the hypoxia-inducible factor- 1α (HIF- 1α) and signal transducer and activator of transcription 3 (STAT3) pathways, which are critical for the transcriptional activation of pro-angiogenic genes like VEGF.[4] CAPE also downregulates the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are essential for the degradation of the extracellular matrix, a crucial step in endothelial cell invasion and new vessel formation.[2]





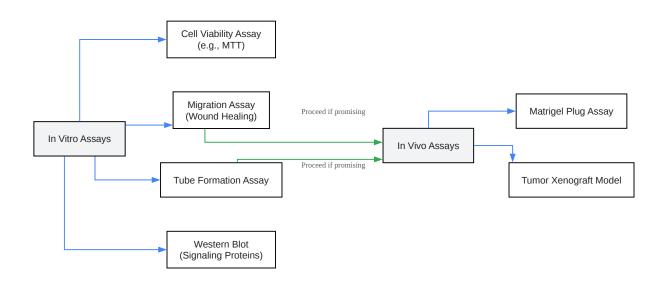
Click to download full resolution via product page

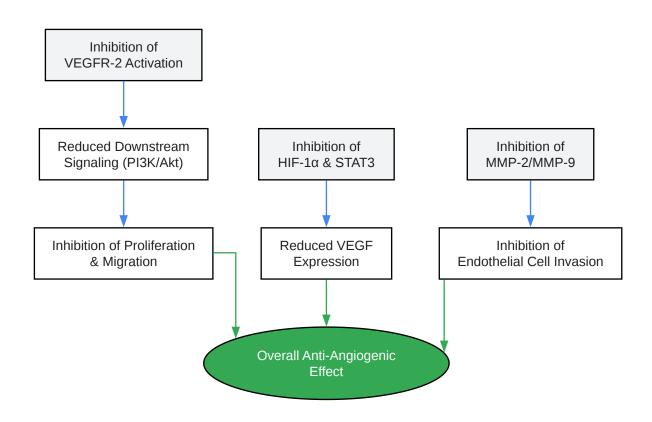
Caption: CAPE inhibits angiogenesis by targeting multiple signaling pathways.

Experimental Workflow



A typical workflow for investigating the anti-angiogenic properties of a compound like CAPE involves a series of in vitro and in vivo assays.





Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Maintenance of antiangiogenic and antitumor effects by orally active low-dose capecitabine for long-term cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Matrigel Plug Angiogenesis Assay Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Investigating the Anti-Angiogenic Effects of Caffeic Acid Phenethyl Ester (CAPE)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668274#investigating-cape-effects-on-angiogenesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com